(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O/c19-14-3-4-16(15(20)8-14)24-17(26)13(9-21)7-12-10-22-18(23-11-12)25-5-1-2-6-25/h3-4,7-8,10-11H,1-2,5-6H2,(H,24,26)/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWQYDUEGXPDIR-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C(C=N2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide, with CAS Number 1334029-81-0, is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 388.2 g/mol
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on the synthesis of various derivatives of pyrimidine compounds, including this compound. The synthesis often involves the reaction of substituted pyrimidines with cyanoacetic acid derivatives under basic conditions. The SAR indicates that modifications in the pyrimidine ring and the presence of electron-withdrawing groups significantly enhance biological activity.
Anti-inflammatory Effects
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, in vitro studies have shown that such compounds can inhibit COX enzymes, particularly COX-2, which is crucial in inflammatory processes. The IC values for related compounds were reported to be as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Properties
The compound's anticancer potential has also been explored. In various assays, derivatives of this compound have shown cytotoxic effects against cancer cell lines. For example, studies indicated that certain pyrimidine derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- In Vitro Studies : A study assessed the anti-inflammatory effects of a series of pyrimidine derivatives including this compound. The results indicated a strong correlation between structural modifications and enhanced COX inhibition .
- In Vivo Models : In animal models of inflammation induced by carrageenan and cotton pellets, related compounds demonstrated significant reductions in edema and granuloma formation, suggesting their potential therapeutic applications in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2 over COX-1, these compounds reduce the production of pro-inflammatory mediators.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-enamide?
- Methodology : A multi-step approach is typical, starting with substitution reactions under alkaline conditions (e.g., using 2,4-dichloroaniline and pyrrolidinylpyrimidine precursors). Condensation with cyanoacetic acid derivatives under controlled pH (basic conditions with pyridine or piperidine) forms the enamide backbone. Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .
- Key Considerations : Optimize solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) to enhance yield and stereoselectivity for the Z-isomer .
Q. How can the Z-configuration of the prop-2-enamide moiety be confirmed experimentally?
- Methodology : Use nuclear Overhauser effect (NOE) NMR to detect spatial proximity between the cyano group and aromatic protons. Coupling constants () in -NMR can differentiate Z/E isomers. For definitive confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, with refinement using SHELXL .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Spectroscopy : - and -NMR to identify functional groups and connectivity; IR for cyano (C≡N, ~2200 cm) and amide (C=O, ~1650 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
- Chromatography : HPLC with UV detection for purity assessment (>95%) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases), guiding SAR studies .
- Validation : Compare computational results with experimental reactivity data (e.g., hydrolysis rates or Michael addition outcomes) .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
- Methodology : Cross-validate using multiple techniques:
- NMR vs. X-ray : If NMR suggests conformational flexibility, SC-XRD provides static structural snapshots.
- DFT vs. Experimental IR : Adjust computational parameters (solvent models, basis sets) to align vibrational frequencies .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Variation : Replace dichlorophenyl with fluorophenyl or methoxyphenyl to modulate lipophilicity. Modify pyrrolidine with piperidine to alter steric effects.
- Bioactivity Assays : Test analogs against target enzymes (e.g., tyrosine kinases) using enzymatic inhibition assays (IC determination) .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What experimental controls are critical in stability studies under physiological conditions?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Include antioxidants (e.g., ascorbic acid) to assess oxidative susceptibility.
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
